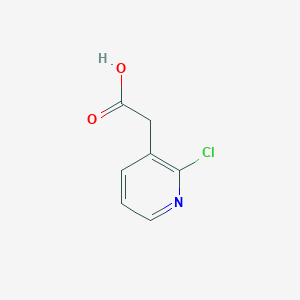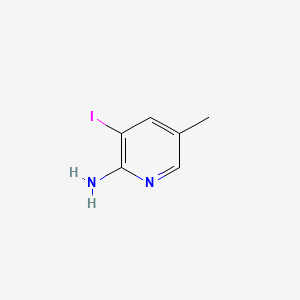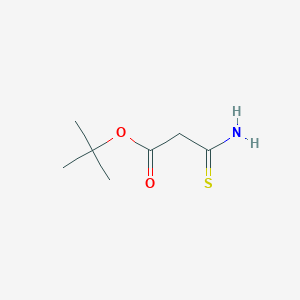
Tert-butyl 2-carbamothioylacetate
Overview
Description
Tert-butyl 2-carbamothioylacetate is a chemical compound that is part of a broader class of tert-butyl compounds which are frequently utilized in organic synthesis and medicinal chemistry. These compounds are known for their tert-butyl group, which is a common motif due to its steric bulk and ability to influence the physical and chemical properties of molecules .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, which was obtained by reacting di-tert-butyl dicarbonate with 2-aminobenzimidazole . Additionally, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from a corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies to crystallize in the triclinic space group with specific cell parameters . Similarly, the crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined to be orthorhombic with specific lattice parameters .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of the tert-butyl group in carbazole derivatives has also been characterized by several chemical reactions, including Friedel-Crafts alkylation and substitution reactions10.
Physical and Chemical Properties Analysis
The incorporation of the tert-butyl group into bioactive compounds often results in modulation of their physicochemical properties, such as increased lipophilicity and decreased metabolic stability . The physical properties of tert-butyl carbamate derivatives, such as crystallographic parameters and thermal behavior, have been studied using techniques like X-ray diffraction and thermal analysis . The tert-butyl group's influence on gel formation and the self-assembly of molecules into specific structures has also been observed in the context of organogelation and chemosensor applications .
Scientific Research Applications
Gel Formation and Sensory Material
Tert-butyl moieties, such as in Tert-butyl 2-carbamothioylacetate, have been found significant in gel formation. A study highlighted that benzothiazole modified carbazole derivatives, specifically one with a tert-butyl moiety, could gel selected solvents under ultrasound stimulus, showcasing the critical role of tert-butyl in gel formation. The resulting xerogel-based films emitted strong blue light, suggesting their potential as fluorescent sensory materials for detecting volatile acid vapors due to their efficient exciton migration in nanofibers (Sun et al., 2015).
Synthesis and Chemical Transformations
This compound has been applied in various synthetic procedures, demonstrating its versatility in chemical transformations. For instance, it was used in the Curtius rearrangement for the formation of tert-butyl carbamate at low temperatures, compatible with a wide range of substrates, including malonate derivatives, enabling access to protected amino acids (Lebel & Leogane, 2005). Furthermore, metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources has been reported, where tert-butyl carbazate was utilized, emphasizing the compound's contribution to sustainable chemistry (Xie et al., 2019).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the tert-butyl group, analogous to that in this compound, is a frequent motif due to its influence on drug properties, such as lipophilicity and metabolic stability. Evaluations of tert-butyl isosteres have provided insights into their effects on physicochemical and pharmacokinetic properties, efficacies, and activities of bioactive compounds, guiding the drug discovery process (Westphal et al., 2015).
Dye Sensitized Solar Cells (DSSCs)
Carbazole-substituted anthracene derivatives, incorporating tert-butyl groups, have been synthesized for use in dye-sensitized solar cells (DSSCs). The introduction of tert-butyl groups to the carbazole nucleus minimized intermolecular interactions, enhancing DSSCs' performance. These dyes demonstrated promising optical and electrochemical properties, contributing to higher device efficiency due to suppressed recombination of injected electrons (Venkateswararao et al., 2014).
Deprotection in Organic Synthesis
Aqueous phosphoric acid has been utilized as an environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This methodology offers a mild and selective approach, preserving the stereochemical integrity of substrates, and is compatible with other acid-sensitive groups, demonstrating the compound's utility in complex organic synthesis (Li et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 2-carbamothioylacetate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins.
Mode of Action
This interaction may alter the protein synthesis process, potentially affecting the function and behavior of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein synthesis, given its target. By interacting with Methionine aminopeptidase 1, it could influence the maturation of proteins and their subsequent functions within the cell .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to changes in protein synthesis and function. By influencing the activity of Methionine aminopeptidase 1, it could affect the structure and function of newly synthesized proteins, potentially leading to changes in cellular behavior .
properties
IUPAC Name |
tert-butyl 3-amino-3-sulfanylidenepropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)10-6(9)4-5(8)11/h4H2,1-3H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPDEOWDKBHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579503 | |
| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690-76-6 | |
| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-carbamothioylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






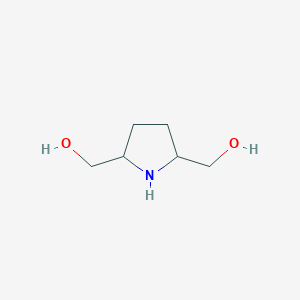

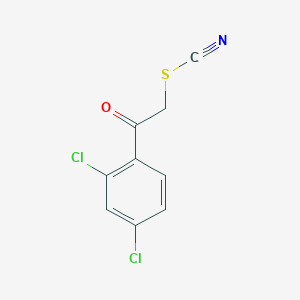



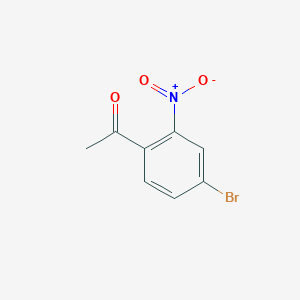
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)
